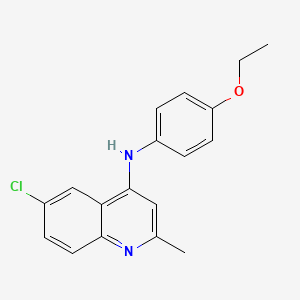
(5-甲氧基-1H-吲哚-2-基)-苯甲酮
概述
描述
D-64131 is a synthetic small molecule that belongs to the class of 2-aroylindoles. It is a potent tubulin polymerization inhibitor, which means it interferes with the formation of microtubules, essential components of the cell’s cytoskeleton. This compound has shown significant antiproliferative activity against various tumor cells, making it a promising candidate for cancer therapy .
科学研究应用
D-64131 has been extensively studied for its potential applications in cancer therapy. Its ability to inhibit tubulin polymerization makes it a valuable tool for studying cell division and the mechanisms of mitosis. In addition to its antiproliferative effects, D-64131 has shown promise in overcoming multidrug resistance in cancer cells, making it a potential candidate for combination therapy with other anticancer agents .
In the field of biology, D-64131 is used to study the dynamics of microtubules and their role in cellular processes. Its ability to selectively target cancer cells while sparing normal cells makes it an attractive compound for further research and development .
安全和危害
未来方向
作用机制
The primary mechanism of action of D-64131 involves its binding to the colchicine binding site on tubulin. This binding inhibits the polymerization of tubulin into microtubules, which are essential for cell division. By disrupting microtubule formation, D-64131 causes cell cycle arrest in the G2-M phase, leading to apoptosis of cancer cells .
The molecular targets of D-64131 include α- and β-tubulin heterodimers, which are the building blocks of microtubules. The compound’s ability to bind to these targets and inhibit their polymerization is the key to its antiproliferative effects .
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
The synthesis of D-64131 involves the formation of the indole core structure followed by the introduction of the aroyl group. The synthetic route typically starts with the preparation of 5-methoxy-1H-indole, which is then subjected to Friedel-Crafts acylation using phenylmethanone derivatives. The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation process .
Industrial production methods for D-64131 would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
D-64131 undergoes several types of chemical reactions, primarily involving its interaction with tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization. This action disrupts the formation of microtubules, leading to cell cycle arrest in the G2-M phase and subsequent apoptosis of cancer cells .
Common reagents used in these reactions include colchicine for competitive binding studies and various solvents like dimethyl sulfoxide (DMSO) for dissolving the compound. The major products formed from these reactions are depolymerized tubulin and apoptotic cancer cells .
相似化合物的比较
D-64131 is part of a broader class of tubulin inhibitors, which includes compounds like paclitaxel, vincristine, and vinblastine. Compared to these natural product-based inhibitors, D-64131 and its analogues offer several advantages, including the lack of cross-resistance with multidrug resistance phenotypes and the absence of systemic toxicity at therapeutic doses .
Similar compounds to D-64131 include D-68144, another 2-aroylindole with potent antiproliferative activity, and indolobenzazepin-7-ones, which are also tubulin polymerization inhibitors . These compounds share a similar mechanism of action but may differ in their pharmacokinetic properties and efficacy against different types of cancer cells .
属性
IUPAC Name |
(5-methoxy-1H-indol-2-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-13-7-8-14-12(9-13)10-15(17-14)16(18)11-5-3-2-4-6-11/h2-10,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMIJSRDISNKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397970 | |
| Record name | D-64131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74588-78-6 | |
| Record name | D-64131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

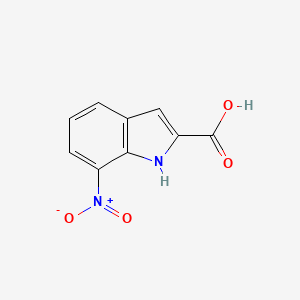
![1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B1669635.png)
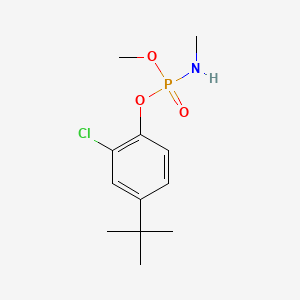
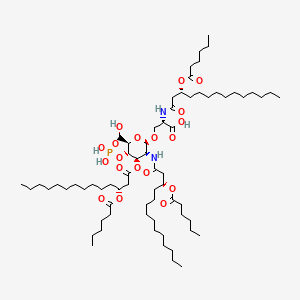
![4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane](/img/structure/B1669639.png)
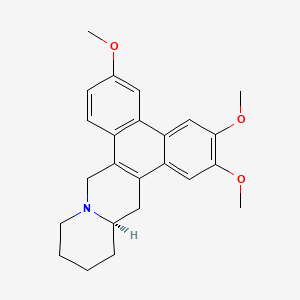

![(4aR,10bS)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,8-diol](/img/structure/B1669644.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B1669645.png)
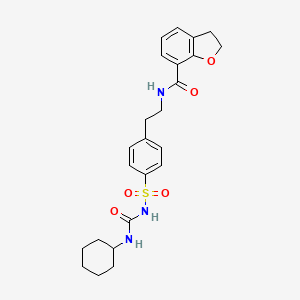
![7-(4-Fluorobenzyloxy)-2,3-dimethyl-1-[(1S,2S)-2-methylcyclopropylmethyl]pyrrolo[2,3-d]pyridazine](/img/structure/B1669647.png)

